Ethyl 3-methyl-6-quinolinecarboxylate
Description
Overview of the Quinoline (B57606) Heterocyclic System in Organic Chemistry Research
The quinoline heterocyclic system, a molecule consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. This aromatic bicyclic structure, with the chemical formula C₉H₇N, provides a rigid scaffold that is prevalent in a wide array of natural products, particularly alkaloids, and synthetic compounds. Its unique electronic properties and the ability of the nitrogen atom to be protonated lend it distinct chemical reactivity. The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a complex electronic environment, influencing its substitution patterns and interactions with other molecules. Consequently, quinoline and its derivatives are extensively studied for their diverse applications, ranging from roles in materials science to their use as ligands in catalysis.
Significance of Quinoline Carboxylates in Synthetic and Mechanistic Chemistry
The introduction of a carboxylate group onto the quinoline scaffold gives rise to quinoline carboxylates, a class of compounds with heightened importance in chemical research. The carboxylate moiety, being an ester group, serves as a versatile functional handle for a variety of organic transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing access to a large family of derivatives.
In synthetic chemistry, quinoline carboxylates are key intermediates in the construction of more complex molecules. They are often prepared through established name reactions such as the Doebner-von Miller reaction, Pfitzinger synthesis, or Gould-Jacobs reaction, which allow for the controlled introduction of substituents onto the quinoline core. Mechanistically, the electronic nature of the carboxylate group, being electron-withdrawing, can influence the reactivity of the quinoline ring system, directing further chemical modifications. The study of these compounds provides valuable insights into reaction mechanisms and the electronic effects of substituents on heterocyclic systems.
Structural Elucidation and Nomenclatural Specificity of Ethyl 3-methyl-6-quinolinecarboxylate
This compound is a specific derivative of the quinoline family. Its nomenclature precisely describes its molecular architecture:
Quinoline: The foundational bicyclic heteroaromatic ring system.
6-carboxylate: An ester functional group is attached to the 6th position of the quinoline ring.
Ethyl: The ester is specifically an ethyl ester (-COOCH₂CH₃).
3-methyl: A methyl group (-CH₃) is substituted at the 3rd position of the quinoline ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molar Mass | 215.25 g/mol |
Research Gaps and Motivations for Comprehensive Investigation of this compound
The primary research gap concerning this compound is the lack of its synthesis and characterization in the scientific literature. While numerous quinoline carboxylate derivatives have been prepared and studied, this specific substitution pattern remains unexplored.
The motivation for a comprehensive investigation stems from the established importance of analogous compounds. Quinoline derivatives substituted at the 6-position are known to possess a range of biological activities. For instance, derivatives of quinoline-6-carboxylic acid have been investigated for their potential as P2X7R antagonists nih.gov. Furthermore, the substitution pattern on the quinoline ring is known to significantly influence the compound's biological efficacy; for example, in some anticancer studies, the position of a methyl substituent has been shown to be a critical determinant of potency biointerfaceresearch.com.
A thorough study of this compound would involve:
Developing a reliable synthetic route to produce the compound in good yield and purity.
Complete characterization using modern spectroscopic techniques to establish a definitive set of reference data.
Investigating its fundamental physicochemical properties.
Exploring its potential in areas where other quinoline carboxylates have shown promise, such as medicinal chemistry or materials science.
Such an investigation would fill a void in the chemical literature and could potentially uncover novel properties and applications for this understudied member of the quinoline carboxylate family.
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 3-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10-4-5-12-11(7-10)6-9(2)8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
WQXBDOYUQWQXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 3 Methyl 6 Quinolinecarboxylate
Established Synthetic Routes to Quinoline-3-carboxylates
Traditional methods for constructing the quinoline (B57606) core have been refined over more than a century and remain fundamental in synthetic strategies. These routes typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.
The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other quinoline structures. wikipedia.org The reaction proceeds in two main stages: first, the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate. wikipedia.orgd-nb.info
For the specific synthesis of a precursor to Ethyl 3-methyl-6-quinolinecarboxylate, 4-methylaniline would be the appropriate starting aniline. The initial condensation forms an intermediate, which then undergoes a high-temperature intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate. ablelab.eumdpi.com The reaction is often conducted in high-boiling point solvents like diphenyl ether or mineral oil to achieve the necessary temperatures for cyclization. mdpi.com
The general mechanism involves a nucleophilic attack from the aniline's nitrogen on the malonic ester derivative, followed by the elimination of ethanol. wikipedia.org The subsequent thermal cyclization is a 6-electron process that forms the quinoline ring system. wikipedia.org While effective, this method often requires harsh conditions and long reaction times. researchgate.net
Table 1: Comparison of Conventional vs. Microwave Heating in Gould-Jacobs Type Reactions
| Method | Temperature | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Conventional Heating | >200 °C | Several hours | Low to moderate | ablelab.euresearchgate.net |
This table presents generalized data for the synthesis of quinoline-4-one-3-carboxylates, illustrating the efficiency gains from microwave technology.
The Friedländer synthesis is a versatile and direct method for preparing substituted quinolines. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a β-ketoester. researchgate.netresearchgate.net This reaction can be catalyzed by acids or bases. organic-chemistry.org
To synthesize a derivative relevant to this compound, one could use 2-amino-5-methylbenzaldehyde (B1611670) or 2-amino-5-methylacetophenone as the amino-aryl component and ethyl acetoacetate (B1235776) as the active methylene (B1212753) compound. The reaction directly constructs the polysubstituted quinoline ring. pharmaguideline.com The choice of catalyst (acid, base, or Lewis acid) can influence reaction rates and yields. wikipedia.org Recently, various catalysts have been explored to improve the efficiency and mildness of the reaction, including iodine, p-toluenesulfonic acid, and neodymium(III) nitrate (B79036) hexahydrate. organic-chemistry.org
The mechanism can proceed via two pathways: an initial aldol (B89426) condensation followed by imine formation and cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org This method is particularly valuable for its directness in assembling highly substituted quinolines. nih.gov
Multi-component reactions (MCRs) have become a powerful strategy in organic synthesis due to their high atom economy and operational simplicity, allowing for the construction of complex molecules in a single step. rsc.org Various MCRs, such as the Povarov reaction, have been adapted for the synthesis of diverse quinoline scaffolds. nih.govresearchgate.net
These reactions combine three or more starting materials in a one-pot fashion to form the quinoline ring system with desired substitutions. researchgate.net For instance, a three-component reaction could involve an aniline, an aldehyde, and an alkyne to form the quinoline core. researchgate.net In some protocols, a solvent like DMSO can serve a dual role as both the reaction medium and a reactant, providing a carbon atom for the quinoline skeleton. researchgate.net The advantage of MCRs lies in their ability to generate structural diversity efficiently, making them highly suitable for creating libraries of quinoline derivatives for further study. rsc.org
Novel and Green Chemistry Approaches for this compound Synthesis
A significant trend in modern quinoline synthesis is the move away from transition-metal catalysts, which can be costly and toxic. researchgate.net Research has focused on developing metal-free catalytic systems that are more environmentally benign. nih.gov
Molecular iodine has emerged as an efficient, mild Lewis acid catalyst for various transformations, including the Friedländer synthesis of quinolines. mdpi.com Organocatalysts, such as p-toluenesulfonic acid and diphenyl phosphate, have also been successfully employed, often under solvent-free conditions, to promote quinoline formation with high yields. nih.govmdpi.com Furthermore, Brønsted acid-functionalized materials, such as graphitic carbon nitride (g-C3N4), are being explored as recyclable, metal-free heterogeneous catalysts that demonstrate high surface acidity and excellent performance in the Friedländer reaction. nih.gov These catalysts offer advantages like easy separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. nih.gov
Table 2: Selected Transition-Metal-Free Catalysts for Quinoline Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantage | Source |
|---|---|---|---|---|
| Molecular Iodine (I₂) | Friedländer Annulation | Solvent-free or EtOH | Mild, efficient, metal-free | organic-chemistry.orgmdpi.com |
| p-Toluenesulfonic acid | Friedländer Annulation | Solvent-free, Microwave | Rapid, high yield | mdpi.com |
| Diphenyl phosphate | Friedländer Condensation | Solvent-free, Microwave | Highly efficient (4 min) | nih.gov |
Microwave-assisted organic synthesis (MAOS) has revolutionized many classical reactions by dramatically reducing reaction times from hours to minutes. The application of microwave irradiation to the Gould-Jacobs and Friedländer syntheses has allowed for rapid and efficient production of quinoline derivatives, often with improved yields compared to conventional heating. ablelab.eunih.govjetir.org
Microwave heating can be particularly effective for high-temperature cyclization steps, such as in the Gould-Jacobs reaction, achieving the necessary energy input in a fraction of the time. ablelab.eu For example, the synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate was achieved in 5 minutes with high yield under microwave irradiation in a dry media using a heterogeneous catalyst. jetir.org
Combining microwave assistance with solvent-free ("dry media") conditions represents a significant step forward in green synthesis. By eliminating the need for high-boiling, often toxic solvents, these methods reduce environmental impact and simplify product work-up. The reaction of anilines with diethyl ethoxymethylenemalonate under solvent-free microwave conditions can produce 4-quinolone-3-carboxylates in minutes with excellent yields (75-92%).
Derivatization Strategies for this compound
The chemical versatility of this compound stems from the reactivity of both its ester functional group and the quinoline core. This allows for a range of derivatization strategies aimed at modifying its physicochemical and biological properties.
The ester group at the 6-position of the quinoline ring is a primary site for chemical modification. Common transformations include hydrolysis, reduction, and conversion to amides, each yielding a key intermediate for further synthesis.
Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding 3-methyl-6-quinolinecarboxylic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. google.comchemguide.co.uk This transformation is often a preliminary step for the synthesis of amides and other derivatives. The general conditions for alkaline hydrolysis of esters involve heating under reflux with a dilute alkali, which ensures the reaction goes to completion. chemguide.co.uk
Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, yielding (3-methylquinolin-6-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is typically employed for this transformation. echemi.commasterorganicchemistry.comdoubtnut.com This reaction converts the carboxyethyl group into a hydroxymethyl group, providing a different reactive handle on the molecule. A related compound, (2-chloro-6-methylquinolin-3-yl)methanol, has been synthesized by the reduction of the corresponding carbaldehyde using sodium borohydride. nih.gov
Conversion to Amides: this compound can be converted into 3-methyl-6-quinolinecarboxamide derivatives. This can be achieved through a two-step process involving initial hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine. Amide coupling can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, which is then reacted with an amine. acs.org The synthesis of various quinoline-3-carboxamides (B1200007) has been reported as potential kinase inhibitors, highlighting the importance of this class of derivatives. researchgate.netresearchgate.net
Table 1: Representative Chemical Modifications of the Ester Group
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | 3-methyl-6-quinolinecarboxylic acid |
| Reduction | LiAlH4, Anhydrous THF | (3-methylquinolin-6-yl)methanol |
| Amidation | 1. Hydrolysis to the acid2. SOCl2, then R-NH2 | 3-methyl-N-substituted-6-quinolinecarboxamide |
The quinoline ring itself is amenable to various substituent modifications, primarily through electrophilic aromatic substitution reactions. The position and nature of the existing methyl group and the deactivating effect of the carboxylate group will influence the regioselectivity of these reactions.
Nitration: The introduction of a nitro group onto the quinoline ring can be achieved through nitration. For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been accomplished, suggesting that nitration of this compound would likely occur on the benzene (B151609) ring portion of the quinoline system. nih.gov The conditions for such reactions typically involve the use of a nitrating agent like nitric acid in the presence of a strong acid catalyst.
Halogenation: Halogenation of the quinoline ring can also be performed. While specific examples for this compound are not prevalent, related structures like ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate have been synthesized, indicating that chloro-substituents can be incorporated into the quinoline framework. researchgate.net
Table 2: Potential Substituent Transformations on the Quinoline Ring
| Transformation | Potential Reagents | Expected Product Type |
| Nitration | HNO3, H2SO4 | Nitro-substituted this compound |
| Halogenation | Cl2, Br2, or NBS/NCS with catalyst | Halo-substituted this compound |
This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions, known as annulation reactions, involve the construction of a new ring fused to the existing quinoline scaffold. The specific functional groups on the quinoline precursor dictate the type of annulation that can occur. For example, derivatives of quinoline carboxylic acids are key intermediates in multi-step syntheses of fused tetracyclic quinoline derivatives. These processes often involve the introduction of reactive handles onto the quinoline ring that can then participate in cyclization reactions to form new heterocyclic rings.
Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Methyl 6 Quinolinecarboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a detailed picture of the atomic arrangement and spatial interactions within Ethyl 3-methyl-6-quinolinecarboxylate can be constructed.
¹H NMR and ¹³C NMR for Precise Positional Assignment and Connectivity
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. illinois.edupressbooks.pub For this compound, the expected chemical shifts are predicted based on the known effects of substituents on the quinoline (B57606) ring system. The deshielding effect of the nitrogen atom and the carbonyl group, along with the electronic influence of the methyl group, dictates the specific resonance frequencies of each proton and carbon. pressbooks.pubpdx.edu
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the 13 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is anticipated to be the most downfield signal, typically in the 165-175 ppm range, due to its sp² hybridization and bonding to two electronegative oxygen atoms. pressbooks.pub Carbons of the quinoline ring are expected to appear in the aromatic region (approximately 110-150 ppm). nih.gov
Predicted ¹H NMR Chemical Shifts for this compound
This table presents predicted data based on analogous compounds and known substituent effects.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | ~8.9 | s |
| H4 | ~8.1 | s |
| H5 | ~8.0 | d |
| H7 | ~7.8 | dd |
| H8 | ~7.5 | d |
| -OCH₂CH₃ | ~4.4 | q |
| 3-CH₃ | ~2.6 | s |
Predicted ¹³C NMR Chemical Shifts for this compound
This table presents predicted data based on analogous compounds and known substituent effects.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~166 |
| C2 | ~152 |
| C8a | ~148 |
| C4 | ~137 |
| C6 | ~136 |
| C5 | ~130 |
| C7 | ~129 |
| C4a | ~128 |
| C8 | ~127 |
| C3 | ~125 |
| -OCH₂CH₃ | ~61 |
| 3-CH₃ | ~19 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis and Through-Space Interactions
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. science.govyoutube.com
COSY (Correlation Spectroscopy) : This experiment would confirm the connectivity of protons on the quinoline ring. For instance, a cross-peak between the signals for H7 and H8, and between H7 and H5, would establish their adjacent relationship. oaji.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for all protonated carbons based on the already assigned ¹H spectrum. oaji.netmagritek.com
The protons of the 3-methyl group to carbons C2, C3, and C4.
The methylene (B1212753) protons (-OCH₂CH₃) to the carbonyl carbon (C=O) and the methyl carbon of the ethyl group.
Proton H2 to carbons C3, C4, and C8a.
Proton H5 to carbons C4, C6, C7, and C8a.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are close to each other, which is essential for determining the molecule's preferred conformation. A key NOESY correlation would be expected between the H4 proton and the protons of the 3-methyl group, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value, confirming the molecular formula.
The fragmentation of quinoline derivatives in an electron ionization (EI) mass spectrometer often involves characteristic losses. nih.govresearchgate.net The fragmentation pathway for this compound is expected to proceed through several key steps:
Loss of an ethoxy radical (-•OCH₂CH₃) : Cleavage of the C-O bond of the ester would result in a prominent acylium ion.
Loss of ethylene (B1197577) (C₂H₄) : A McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester group.
Loss of the entire ester group : Cleavage can result in the loss of the carbethoxy group (-•COOCH₂CH₃).
Loss of HCN : A characteristic fragmentation of the quinoline ring itself involves the elimination of a neutral hydrogen cyanide molecule. rsc.org
Predicted Key Fragments in the Mass Spectrum of this compound
This table presents predicted data based on known fragmentation patterns.
| Fragment Ion Structure | m/z (Nominal) | Identity |
|---|---|---|
| [C₁₃H₁₃NO₂]⁺ | 215 | Molecular Ion [M]⁺ |
| [C₁₁H₈NO]⁺ | 170 | [M - OCH₂CH₃]⁺ |
| [C₁₂H₁₀NO₂]⁺ | 188 | [M - CH₃]⁺ |
| [C₁₀H₈N]⁺ | 142 | [M - COOCH₂CH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netresearchgate.net
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1700-1730 cm⁻¹. scialert.net Other key absorptions would include:
C-O stretching vibrations of the ester group, appearing as strong bands in the 1100-1300 cm⁻¹ region. scialert.net
Aromatic C-H stretching vibrations just above 3000 cm⁻¹. astrochem.org
Aliphatic C-H stretching vibrations from the methyl and ethyl groups, appearing just below 3000 cm⁻¹.
Aromatic C=C and C=N stretching vibrations of the quinoline ring, which give rise to a series of bands in the 1450-1620 cm⁻¹ region. scialert.net
C-H in-plane and out-of-plane bending vibrations , which produce a complex pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It is expected to show strong signals for the aromatic ring vibrations and the C=C bonds. researchgate.net
Predicted Characteristic Vibrational Frequencies for this compound
This table presents predicted data based on typical functional group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=O Stretch (Ester) | 1715-1735 | IR (Strong) |
| Aromatic C=C/C=N Stretch | 1450-1620 | IR, Raman |
| C-H Bending (Aliphatic) | 1375-1465 | IR |
| C-O Stretch (Ester) | 1100-1300 | IR (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the chromophores within the molecule. youtube.com The primary chromophore in this compound is the quinoline ring system.
Quinoline itself exhibits several absorption bands corresponding to π → π* transitions. researchgate.net The presence of the methyl and ethyl carboxylate substituents is expected to cause a bathochromic (red) shift in these absorption maxima due to their electron-donating and conjugating effects, respectively. mdpi.com The spectrum is likely to show two or three distinct bands:
An intense band around 230-250 nm.
A band with fine structure in the 270-300 nm region.
A weaker band at longer wavelengths (above 300 nm) corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net
The specific λ(max) values and molar absorptivities (ε) would be sensitive to the solvent used, with polar solvents potentially causing shifts in the positions of the absorption bands. mdpi.com
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
While specific crystallographic data for this compound is not available, analysis of closely related structures, such as methyl quinoline carboxylate derivatives, provides a reliable model for its solid-state architecture. nih.govmdpi.comchemmethod.com
The molecule is expected to be largely planar, particularly the quinoline ring system. nih.gov The ester group may be twisted out of the plane of the quinoline ring to minimize steric hindrance. mdpi.com In the crystal lattice, molecules are likely to arrange themselves to maximize favorable intermolecular interactions. Common packing motifs for such planar aromatic systems include:
π–π stacking : The planar quinoline rings of adjacent molecules are expected to stack on top of each other, with centroid-to-centroid distances typically in the range of 3.5-4.0 Å.
Hydrogen Bonding : While there are no strong hydrogen bond donors, weak C-H···O and C-H···N interactions involving the aromatic protons and the ester oxygen or quinoline nitrogen atoms are likely to play a significant role in stabilizing the crystal packing. chemmethod.com
Crystallographic Data for an Analogous Compound: Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate
This table presents data for a structurally similar compound to illustrate expected parameters. mdpi.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₁NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0161(9) |
| b (Å) | 17.850(4) |
| c (Å) | 15.891(6) |
| β (°) | 96.13(3) |
| Volume (ų) | 1132.6(5) |
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A critical aspect of understanding the molecular geometry of this compound would be the precise determination of its bond lengths, bond angles, and torsion angles through single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the accurate measurement of interatomic distances and angles.
Such data would reveal key structural features, including the planarity of the quinoline ring system, the orientation of the ethyl carboxylate and methyl substituents, and any steric hindrance-induced distortions. However, no published crystallographic studies for this compound could be located. While data exists for related compounds such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, this information cannot be directly extrapolated to the target molecule due to the differing substitution patterns which significantly influence the electronic and steric properties of the quinoline core.
Table 1: Hypothetical Bond Lengths, Bond Angles, and Torsion Angles for this compound (Data Not Available)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | C2 | C3 | - | - | Data not available |
| Bond Length | C3 | C-methyl | - | - | Data not available |
| Bond Length | C6 | C-carboxylate | - | - | Data not available |
| Bond Angle | N1 | C2 | C3 | - | Data not available |
| Bond Angle | C2 | C3 | C4 | - | Data not available |
Analysis of Intermolecular Interactions within the Crystal Lattice
The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these forces is crucial for predicting the physical properties of a compound. For this compound, an analysis of its crystal structure would likely reveal interactions such as:
π-π Stacking: The planar aromatic quinoline rings could stack on top of each other, a common feature in such systems that contributes significantly to crystal stability.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions involving the ester group or the quinoline nitrogen could be present.
Detailed information on these interactions, including distances and geometries, would be obtained from crystallographic data. In the absence of such data for this compound, a definitive analysis of its crystal packing and intermolecular forces cannot be provided. Studies on analogous quinoline derivatives have shown the presence of π-π stacking and other weak intermolecular interactions, but these are specific to their unique crystal lattices.
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Data Not Available)
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| π-π Stacking | Quinoline Ring | Quinoline Ring | Data not available | Data not available |
| C-H···O | C-H (methyl/ethyl/ring) | O (carboxylate) | Data not available | Data not available |
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For these techniques to be applicable to this compound, a chiral derivative would need to be synthesized.
A search of the available literature did not yield any reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no discussion on its chiroptical properties can be presented at this time.
Computational and Theoretical Investigations of Ethyl 3 Methyl 6 Quinolinecarboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. nih.govrsc.org It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules like quinoline (B57606) derivatives. DFT calculations would involve selecting a suitable functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner, providing a detailed picture of the molecule's ground state. bohrium.com For Ethyl 3-methyl-6-quinolinecarboxylate, these calculations would yield precise bond lengths, bond angles, and dihedral angles, establishing its most stable three-dimensional conformation.
A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov The MEP provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP surface would highlight the electronegative nitrogen and oxygen atoms as sites susceptible to electrophilic attack, while other regions of the aromatic system could be identified as potential sites for nucleophilic interactions. This allows for the prediction of how the molecule will interact with other reagents and biological targets.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Simulation
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. acs.orgproquest.com This method is widely used to simulate ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgbohrium.com A TD-DFT calculation for this compound would predict the absorption wavelengths (λmax) and oscillator strengths of its electronic transitions, which can be directly compared with experimentally measured spectra. acs.org This analysis helps assign specific spectral bands to electronic transitions, such as π→π* or n→π* transitions, providing a deeper understanding of the molecule's photophysical properties. bohrium.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, revealing its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov For this compound, an MD simulation could explore its conformational landscape, identifying the most stable orientations of its ethyl ester and methyl groups. nih.gov When placed in a simulated environment (e.g., a water box), these simulations can also provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its behavior in solution. researchgate.net
Quantum Chemical Parameters and Reactivity Descriptors (e.g., Global Reactivity Parameters)
From the energies of the HOMO and LUMO obtained via DFT, a suite of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. rsc.org These parameters provide a quantitative basis for the principles of chemical reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2).
Chemical Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ²/2η).
Calculating these parameters for this compound would provide a comprehensive, quantitative profile of its stability and reactivity.
Note: As specific computational studies for this compound are not available in the cited literature, a data table for these parameters cannot be generated.
Theoretical Prediction of Spectroscopic Signatures (NMR, IR, Raman) for Validation with Experimental Data
Computational methods are highly effective at predicting various types of molecular spectra. DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. rsc.org The calculated vibrational modes can then be assigned to specific functional groups and bond movements within the molecule, aiding in the interpretation of experimental spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov For this compound, a theoretical prediction of its IR, Raman, and NMR spectra would serve as a powerful tool for structural confirmation and validation of the computational model's accuracy.
Note: The absence of specific published research for this compound precludes the generation of data tables comparing theoretical and experimental spectroscopic values.
Mechanistic Biological Interactions and Structure Activity Relationships of Ethyl 3 Methyl 6 Quinolinecarboxylate Derivatives
Enzyme Inhibition Mechanisms Investigated through in vitro Assays (e.g., DNA Gyrase, Topoisomerase IV)
Derivatives of quinolinecarboxylic acid have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. The inhibitory action of these compounds disrupts the enzymes' ability to manage DNA supercoiling and decatenate daughter chromosomes, ultimately leading to bacterial cell death. mdpi.comwhiterose.ac.uk
In vitro assays are fundamental in elucidating the specific mechanisms of enzyme inhibition. For instance, supercoiling assays using purified DNA gyrase and decatenation assays with topoisomerase IV are employed to determine the inhibitory concentrations (IC50) of quinoline (B57606) derivatives. nih.govresearchgate.net Studies on various quinoline derivatives have demonstrated their ability to inhibit these enzymes at varying potencies. For example, novel pyrano[3,2-c]quinoline-3-carboxylates have shown promising inhibitory activity against both topoisomerase II and DNA gyrase. rsc.org
One study reported on a novel series of quinoline derivatives, with compound 14 exhibiting significant inhibitory activity against E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.govresearch-nexus.net This suggests that the antimicrobial action of this compound is mediated through the inhibition of this specific enzyme. nih.govresearch-nexus.net Further research has developed structurally novel inhibitors of bacterial type II topoisomerases with potent in vitro and in vivo antibacterial activity, highlighting the dual-targeting ability of some quinoline derivatives against both DNA gyrase and topoisomerase IV. nih.gov
The following table summarizes the inhibitory activities of selected quinoline derivatives against DNA gyrase and topoisomerase IV.
| Compound/Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Pyrano[3,2-c]quinoline-3-carboxylates | Topoisomerase II / DNA Gyrase | IC50 = 45.19 μM / IC50 = 40.76 μM | rsc.org |
| Quinoline Derivative 14 | E. coli DNA Gyrase | IC50 = 3.39 μM | nih.govresearch-nexus.net |
| Novel Quinoline Inhibitors | DNA Gyrase and Topoisomerase IV | Potent dual-targeting ability | nih.gov |
Receptor Binding Studies and Ligand-Target Interactions at a Molecular Level
Understanding the interactions between quinoline derivatives and their molecular targets at a granular level is crucial for rational drug design. Molecular docking and other computational studies are instrumental in predicting and analyzing these interactions. nih.govmdpi.com These studies often reveal key binding modes, such as hydrogen bonding and π-π stacking interactions, which are critical for the stabilization of the ligand-protein complex. mdpi.com
For example, molecular docking simulations of quinoline-based inhibitors with targets like the c-Met kinase have highlighted the importance of the quinoline ring in forming π-π stacking interactions with tyrosine residues (e.g., Tyr1159) and hydrogen bonds with methionine residues (e.g., Met1160) in the active site. mdpi.com Similarly, studies on quinoline derivatives targeting DNA have shown that these molecules can bind to the minor groove, with interactions validated through molecular dynamics simulations. researchgate.netnih.gov
The binding affinity of these compounds to their receptors is a key determinant of their biological activity. Receptor-binding studies, often using radiolabeled ligands, can quantify the affinity of analogues for specific receptors. nih.gov For instance, studies on N-substituted ethyl 3-arylnipecotates, which share a piperidine (B6355638) ring structure with some quinoline derivatives, have demonstrated selective binding to the opiate "mu" receptor with affinities that correlate with their in vivo activity. nih.gov
Cellular Pathway Modulation in Model Systems (mechanistic, non-therapeutic focus)
Quinoline derivatives have been shown to modulate various cellular pathways, often leading to outcomes such as cell cycle arrest and apoptosis. nih.gov While these effects are often explored in the context of anticancer activity, the underlying mechanistic insights are valuable from a non-therapeutic perspective as well.
Flow cytometry and fluorescence microscopy are common techniques used to study the effects of these compounds on the cell cycle and apoptosis. nih.gov For example, certain 2,4-disubstituted quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in the S phase, likely through interactions with DNA that inhibit its synthesis. The introduction of different substituents on the quinoline ring can alter the biological activity, with some derivatives showing potent antiproliferative effects. researchgate.net
Mechanistic studies have also revealed that some quinoline derivatives can disrupt microtubule dynamics in cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.net These findings provide a deeper understanding of how these compounds interfere with fundamental cellular processes.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Quinoline Carboxylates
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used to predict the activity of new derivatives and to understand the structural features that are important for their biological function. nih.gov
For quinoline carboxylates, QSAR studies have been employed to model and predict a range of activities, including their inhibitory effects on enzymes and their antiproliferative properties. nih.govresearchgate.net These models are typically built using a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. nih.gov
Various computational methods, including machine learning algorithms like k-nearest neighbors (KNN) and decision trees, are used to develop QSAR models. nih.gov These models can predict the biological activity of quinoline derivatives based on their 2D and 3D molecular descriptors. nih.gov For example, 3D-QSAR models based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to correlate the three-dimensional structures of quinoline derivatives with their biological activity. nih.govmdpi.com
These models generate contour maps that visualize the regions around the molecule where modifications to steric and electrostatic fields are likely to increase or decrease activity. nih.gov This provides valuable guidance for the design of new, more potent compounds. nih.gov Molecular docking and molecular dynamics simulations are often used in conjunction with QSAR to validate the predicted binding modes and to assess the dynamic stability of the ligand-receptor complexes. nih.govresearchgate.net
The nature and position of substituents on the quinoline ring system have a profound impact on the molecular recognition and binding affinity of these compounds. nih.govnih.gov Structure-activity relationship (SAR) studies have identified critical regions on the quinoline scaffold where specific substitutions are required for optimal activity. nih.gov
For instance, in a study of quinoline 4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, three key regions were identified:
The C(2) position: Requires bulky, hydrophobic substituents. nih.gov
The C(4) position: Has a strict requirement for a carboxylic acid group. nih.gov
The benzo portion of the quinoline ring: Requires appropriate substitutions to enhance activity. nih.govelsevierpure.com
The electronic properties of substituents also play a crucial role. The presence of electron-withdrawing or electron-donating groups can significantly alter the binding affinity and, consequently, the biological activity of the compound. nih.gov For example, in one series of 2-(quinolin-4-yloxy)acetamides, replacing a methyl group with an electron-withdrawing trifluoromethyl group at the 2-position of the quinoline ring led to a five-fold reduction in inhibitory activity against M. tuberculosis. nih.gov
The following table illustrates the influence of substituents on the activity of certain quinoline derivatives.
| Compound Series | Position of Substitution | Effect of Substituent | Reference |
|---|---|---|---|
| Quinoline 4-carboxylic acids | C(2) | Bulky, hydrophobic groups increase activity | nih.gov |
| Quinoline 4-carboxylic acids | C(4) | Carboxylic acid is essential for activity | nih.gov |
| 2-(Quinolin-4-yloxy)acetamides | C(2) | Electron-withdrawing trifluoromethyl group decreases activity compared to methyl group | nih.gov |
Chemoinformatic Analysis and Scaffold Hopping in Related Quinoline Systems
Chemoinformatics plays a vital role in modern drug discovery, enabling the analysis of large chemical datasets to identify novel scaffolds with desired biological activities. Scaffold hopping is a strategy used to identify isosteric replacements for the core structure of a known active compound, with the aim of discovering new chemical classes with improved properties.
This approach has been successfully applied to quinoline-based systems. For example, an in silico scaffold hopping approach was used to replace the quinoline core of known NorA efflux pump inhibitors, leading to the discovery of a more potent quinazoline (B50416) scaffold. nih.gov Similarly, a scaffold hopping strategy starting from the drug candidate telacebec (B1166443) led to the development of novel 2-(quinolin-4-yloxy)acetamides with potent antimycobacterial activity. nih.gov
Generative reinforcement learning is an emerging computational technique that can accelerate scaffold hopping by allowing for the unconstrained generation of full molecules with high three-dimensional and pharmacophore similarity to a reference molecule, but with low scaffold similarity. chemrxiv.org These advanced chemoinformatic tools are poised to play an increasingly important role in the discovery and optimization of novel quinoline-based compounds.
Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Methyl 6 Quinolinecarboxylate
Oxidation Reactions and Formation of Quinoline (B57606) Derivatives
The oxidation of ethyl 3-methyl-6-quinolinecarboxylate can occur at either the methyl group or the quinoline ring, depending on the oxidizing agent and reaction conditions.
Vigorous oxidation of quinoline and its derivatives, for instance with agents like potassium permanganate (B83412) or chromic acid, typically leads to the cleavage of the benzene (B151609) ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). google.comwikipedia.org In the case of this compound, such strong oxidation would likely oxidize the benzene portion of the quinoline ring and the methyl group. This would result in a polysubstituted pyridine (B92270) carboxylic acid. Specifically, oxidation of a methylquinoline can yield a tricarboxylic acid derivative of pyridine. youtube.com
Milder oxidation conditions can selectively target the methyl group. The oxidation of methyl groups on quinoline rings can proceed in a stepwise manner, first to an aldehyde and then to a carboxylic acid. biosynce.com For example, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carboxylic acid. biosynce.com Therefore, under controlled conditions, the methyl group at the 3-position of this compound could be oxidized to a carboxylic acid, yielding a quinoline-3,6-dicarboxylic acid derivative.
The nitrogen atom in the quinoline ring can also be oxidized to form an N-oxide using reagents like hydrogen peroxide or peracids. biosynce.com This transformation can influence the subsequent reactivity of the quinoline ring. Furthermore, enzymatic oxidation of quinoline derivatives has been explored, which can offer high site-selectivity. For instance, microbial degradation of quinoline often starts with hydroxylation at the C-2 position. rsc.org However, if the C-2 position is substituted, oxidation may occur at other positions like C-3 or C-4. rsc.org
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent/Conditions | Target Site | Potential Product(s) |
| Strong Oxidants (e.g., KMnO4) | Benzene ring and methyl group | Pyridine tricarboxylic acid derivative |
| Mild Oxidants | Methyl group | Ethyl 6-carboxy-3-quinolinecarboxylate |
| Peracids (e.g., m-CPBA) | Nitrogen atom | This compound N-oxide |
Hydrolysis and Transesterification of the Ethyl Ester
The ethyl ester group at the 6-position of the quinoline ring is susceptible to hydrolysis and transesterification reactions.
Hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. masterorganicchemistry.com A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the ethoxide ion to form the carboxylic acid. The carboxylic acid is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com
Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For this compound, reaction with a different alcohol, such as methanol, would lead to the corresponding methyl ester. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol. wikipedia.org
Table 2: Hydrolysis and Transesterification of this compound
| Reaction | Reagents | Catalyst | Product |
| Hydrolysis | Water | Acid (e.g., H2SO4) or Base (e.g., NaOH) | 3-methyl-quinoline-6-carboxylic acid |
| Transesterification | Alcohol (e.g., Methanol) | Acid (e.g., H2SO4) or Base (e.g., NaOCH3) | Mthis compound |
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is determined by the directing effects of the nitrogen atom and the existing substituents.
Electrophilic Aromatic Substitution (EAS) in quinolines generally occurs on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. researchgate.net Electrophilic attack is favored at positions 5 and 8. researchgate.netreddit.com The substituents on the this compound will further influence the regioselectivity. The ethyl carboxylate group at position 6 is an electron-withdrawing group and a meta-director. The methyl group at position 3 is an electron-donating group and an ortho-, para-director. Therefore, for an incoming electrophile, the directing effects of these groups need to be considered in conjunction with the inherent reactivity of the quinoline nucleus. Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org
Nucleophilic Aromatic Substitution (NAS) on the quinoline ring typically occurs on the electron-deficient pyridine ring, favoring positions 2 and 4. researchgate.net The presence of electron-withdrawing groups on the ring can facilitate nucleophilic attack. nih.gov In this compound, the pyridine ring is the more likely site for nucleophilic attack. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions.
Table 3: Predicted Regioselectivity of Aromatic Substitution on this compound
| Reaction Type | Preferred Position(s) | Rationale |
| Electrophilic Aromatic Substitution | 5 and 8 | Inherent reactivity of the quinoline ring, influenced by directing effects of substituents. |
| Nucleophilic Aromatic Substitution | 2 and 4 | Electron-deficient nature of the pyridine ring. |
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
Quinoline and its derivatives can participate in cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. These reactions can be either thermal or photochemical.
One of the most well-known types of cycloaddition is the Diels-Alder reaction , a [4+2] cycloaddition. While less common for aromatic systems, quinolines can act as dienophiles or, in some cases, as part of the diene system, particularly in their activated or modified forms.
More recently, photochemical cycloadditions of quinolines with alkenes have been developed. nih.gov These reactions can lead to dearomatized products through [2+2], [3+2], or [4+2] cycloadditions, often with high regio- and diastereoselectivity. nih.govresearchgate.net The regioselectivity of these photochemical cycloadditions can be influenced by solvent polarity and the position of substituents on the quinoline ring. nih.gov For instance, in some photochemical dearomative cycloadditions of quinolines, the reaction proceeds via a triplet excited state, leading to ortho and para adducts through a stepwise radical mechanism. nih.gov
The specific reactivity of this compound in cycloaddition reactions would depend on the reaction partner and the conditions employed. The electronic nature of the substituents would likely play a role in modulating the energy levels of the frontier molecular orbitals, thereby influencing the feasibility and outcome of the cycloaddition.
Photochemical Transformations and Solvent Effects
The photochemistry of quinoline and its derivatives is a rich field, with various transformations possible upon irradiation with light. These reactions are often sensitive to the solvent environment.
Photochemical reactions of quinolines can include cycloadditions, as mentioned previously, as well as substitutions and rearrangements. The nature of the solvent can significantly impact the course of these reactions. For example, the regioselectivity of photochemical dearomative cycloadditions of quinolines has been shown to be tunable by varying the solvent polarity. nih.gov In some cases, the use of acidic solvents or Lewis acid additives can play a crucial role in the reaction mechanism, potentially by altering the triplet energy of the quinoline derivative. nih.gov
The photophysical properties of quinoline derivatives, such as their absorption and fluorescence spectra, are also influenced by the solvent. bohrium.com This solvatochromic effect is related to the interaction of the molecule's ground and excited states with the surrounding solvent molecules. For quinoline derivatives, changes in solvent polarity can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com
For this compound, photochemical reactions could potentially involve the quinoline nucleus or the ester functionality. The specific transformations would depend on the wavelength of light used, the presence of photosensitizers, and the solvent. The substituents on the quinoline ring would also be expected to influence the photophysical and photochemical properties of the molecule.
Potential Applications of Ethyl 3 Methyl 6 Quinolinecarboxylate in Advanced Materials and Chemical Probes
Utilization as a Building Block in Polymer Synthesis (e.g., Polyquinolines)
Polyquinolines have garnered significant attention as high-performance functional materials owing to their exceptional combination of thermal stability, chemical resistance, and favorable optical and electrical properties. nycu.edu.twrsc.org A primary synthetic route to these polymers is the acid-catalyzed Friedländer condensation reaction, which typically involves the reaction between monomers containing bis(o-aminoketone) and bis(ketomethylene) functional groups. nycu.edu.tw This polymerization method allows for a variety of structural modifications, enabling the tuning of polymer properties from relatively flexible to rigid-rod-like chains. researchgate.net
While direct polymerization of Ethyl 3-methyl-6-quinolinecarboxylate has not been extensively documented, its structure presents it as a viable precursor for monomer synthesis. The quinoline (B57606) ring provides the core structural unit, and the ethyl carboxylate and methyl groups can be chemically modified to introduce the necessary functionalities for polymerization. For instance, the aromatic rings could be functionalized to incorporate o-aminoketone or ketomethylene moieties, transforming the molecule into an AA- or BB-type monomer.
The incorporation of such quinoline units into a polymer backbone is known to yield materials with high glass transition temperatures (Tg values ranging from 242–339 °C) and excellent thermal stability. researchgate.netacs.org Furthermore, polyquinolines often exhibit strong fluorescence, typically in the blue region of the spectrum, making them suitable for optoelectronic applications. nycu.edu.tw The modular nature of polyquinoline synthesis suggests that a polymer derived from this compound could be designed to possess specific solubility, thermal, and photophysical characteristics for targeted applications in advanced materials. rsc.org
Development of Fluorescent Chemosensors and Probes Based on the Quinoline Core
The quinoline scaffold is a privileged structure in the design of fluorescent chemosensors due to its inherent photophysical properties, high quantum yields, and the sensitivity of its fluorescence to the local environment. crimsonpublishers.comresearchgate.net Quinoline derivatives have been extensively developed as probes for detecting a wide range of analytes, including metal ions, changes in pH, and biologically relevant molecules. crimsonpublishers.comnih.gov These sensors often operate on mechanisms such as photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output of the quinoline fluorophore. researchgate.net
This compound possesses the core quinoline fluorophore, which can be exploited for sensing applications. The nitrogen atom in the quinoline ring and the oxygen atoms of the ethyl carboxylate group can act as binding sites for metal ions. Upon chelation with a metal ion, the fluorescence of the quinoline moiety, which may be weak in its free state, can be significantly enhanced. nanobioletters.com This "turn-on" fluorescence response is a desirable characteristic for a sensitive probe.
Researchers have successfully designed quinoline-based probes for various metal ions, demonstrating the versatility of this scaffold. For example, quinoline derivatives have been engineered for the highly sensitive and selective detection of biologically important ions like Zn²⁺ and environmentally relevant ions such as Cu²⁺ and Cd²⁺. researchgate.netnanobioletters.comacs.orgrsc.org The detection limits for these probes can reach picomolar to micromolar concentrations, highlighting their efficacy. acs.orgrsc.org The specific substituents on the quinoline ring—in this case, the 3-methyl and 6-carboxylate groups—can influence the probe's selectivity, sensitivity, and photophysical properties, including absorption/emission wavelengths and quantum yield. By further functionalization, this compound could be adapted into a highly specific chemosensor for analytical chemistry and biomedical imaging.
Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Performance This table presents data for various quinoline-based probes to illustrate the typical performance of this class of compounds, as direct data for this compound as a probe is not available.
| Probe Target | Sensing Mechanism | Detection Limit | Binding Constant (Kₐ) | Reference |
|---|---|---|---|---|
| Zn²⁺ | Two-Photon Fluorescence Enhancement | 15.1 pM | Not Specified | acs.org |
| Cu²⁺ | Fluorescence Enhancement / Colorimetric | 1.03 μM | 1.37 × 10⁴ M⁻¹ | rsc.org |
| Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 4 × 10⁻⁶ M (visual) | Not Specified | researchgate.net |
| Zn²⁺ | Chelation-Enhanced Fluorescence | 5 ppb | Not Specified | rsc.org |
Coordination Chemistry: Formation of Metal Complexes with this compound as a Ligand
The field of coordination chemistry investigates the formation and properties of complexes consisting of a central metal ion bonded to one or more molecules or ions, known as ligands. bendola.com Quinoline and its derivatives are effective ligands due to the presence of the nitrogen atom in the heterocyclic ring, which has a lone pair of electrons available for coordination with a metal center. bendola.com this compound features multiple potential coordination sites: the quinoline nitrogen and the carbonyl oxygen of the ester group. This allows it to act as a chelating ligand, forming a stable ring structure with a metal ion.
The formation of metal complexes can dramatically alter the electronic, optical, and chemical properties of both the ligand and the metal ion. researchgate.net Research has shown that quinoline carboxylate derivatives can form stable coordination polymers with various metal ions, including lanthanides. nih.gov In these structures, the carboxylate groups and the quinoline nitrogen act as bridging or chelating units, linking multiple metal centers to create complex three-dimensional frameworks. nih.gov For instance, quinoline-2,4-dicarboxylate has been shown to bind two to five metal centers with seven different coordination modes. nih.gov
Similarly, this compound could coordinate with a range of transition metals (e.g., Cu, Zn, Pd, Co, Ni) and lanthanides (e.g., Eu, Tb, Nd). bendola.comnih.gov The resulting metal complexes could exhibit novel properties, such as enhanced luminescence (in the case of lanthanide complexes) or catalytic activity, making them suitable for applications in materials science and beyond. nih.gov The steric and electronic effects contributed by the ligand play a crucial role in determining the distinct solubility, reactivity, and structure of the final metal complex. researchgate.net
Role in Catalyst Design (e.g., as a Ligand in Homogeneous or Heterogeneous Catalysis)
Metal complexes are central to the field of catalysis, where they can accelerate chemical reactions with high efficiency and selectivity. The performance of a metal catalyst is heavily influenced by the ligands coordinated to the metal center. mdpi.com Ligands modulate the steric and electronic environment of the metal, thereby controlling its reactivity and selectivity. Quinoline derivatives have proven to be effective ligands in various catalytic systems. researchgate.netacs.org
Complexes formed by coordinating this compound to a metal center could function as catalysts. For example, copper complexes featuring quinoline-derived ligands have demonstrated notable catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the enzyme catechol oxidase. mdpi.com In such systems, the quinoline ligand facilitates the formation of a stable, active complex that efficiently carries out the transformation. mdpi.com The electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can significantly impact the catalytic rate. mdpi.com
Furthermore, palladium(II) complexes with quinoline-based ligands have been utilized for the selective C-H functionalization of organic molecules. researchgate.netacs.org The quinoline moiety can act as a directing group or a supporting ligand, enabling precise chemical transformations. The structural features of this compound—a rigid aromatic system with defined coordination sites—make it a promising candidate for designing ligands for both homogeneous and heterogeneous catalysis, where the complex could be immobilized on a solid support.
Application in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)
Quinoline derivatives are widely recognized for their utility in organic electronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netuconn.edu Their excellent thermal stability, morphological stability, and favorable electronic properties make them suitable for use as emitting materials, electron-transport materials, or host materials in the emissive layer of OLEDs. researchgate.netresearchgate.net The archetypal quinoline-based material is Tris-(8-hydroxyquinoline) aluminum (Alq₃), which is a staple electron-transporting and green-emitting material in OLED technology. researchgate.net
The π-conjugated system of the quinoline ring in this compound allows for efficient charge transport and luminescence. By modifying the substituents on the quinoline core, the electronic and optical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the emission color, can be precisely tuned. acs.org For example, quinoline-based materials have been developed that exhibit bright blue emission with low turn-on voltages, addressing a critical need for full-color displays. uconn.eduresearchgate.net
The presence of the ethyl carboxylate group at the 6-position and the methyl group at the 3-position on the quinoline ring of this compound would influence its molecular packing in thin films and its charge-carrier mobility. These groups can be further modified to enhance solubility for solution-based processing or to improve intermolecular interactions for better device performance. Given the established success of quinoline derivatives in OLEDs, this compound represents a promising platform for developing new materials for next-generation displays and lighting. acs.org
Table 2: Performance of an Exemplary Quinoline-Based OLED Material This table presents data for a specific, high-performing quinoline material to exemplify the potential of this class of compounds in OLEDs.
| Material | Device Role | Emission Peak | CIE Coordinates (x, y) | Turn-on Voltage | Reference |
|---|---|---|---|---|---|
| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transport & Emitter | 425 nm (Blue) | 0.155, 0.10 | 2.8 V | uconn.eduresearchgate.net |
Microscopic Imaging and Detection in Analytical Chemistry (e.g., Cellular Uptake Studies as a Probe)
Fluorescence microscopy is an indispensable tool in biomedical science, and small-molecule fluorescent probes are essential for visualizing cellular structures and dynamic processes in living systems. crimsonpublishers.com Quinoline-based compounds are excellent candidates for such probes due to their tunable photophysical properties, cell permeability, and capacity for targeted analyte recognition. researchgate.netnih.gov These probes can be designed as environmental indicators (e.g., for pH), labels for specific biomolecules, or sensors for intracellular ions. nih.gov
This compound possesses intrinsic fluorescence stemming from its quinoline core, making it a potential candidate for a bio-imaging agent. The lipophilicity of the molecule, influenced by the ethyl and methyl groups, can affect its ability to cross cell membranes and its localization within cellular compartments. orientjchem.org Studies have shown that quinoline derivatives can be designed to target specific organelles, such as the Golgi apparatus, by leveraging the pyridyl moiety's compatibility with mildly acidic environments. nih.gov
Furthermore, quinoline derivatives have been developed into advanced two-photon fluorescent probes, which allow for deeper tissue imaging with reduced photodamage and autofluorescence. acs.org A two-photon probe based on a quinoline derivative was successfully used to image nitric oxide in live cells and tissues at depths of 90–180 μm. acs.org While this compound might require further modification to enhance its specificity or to introduce reactive sites for analyte detection, its fundamental structure is well-suited for development into a sophisticated probe for cellular uptake studies and the detection of specific analytes in analytical and biomedical applications. nih.gov The photochemical properties of similar quinoline carboxylate derivatives have been shown to generate reactive oxygen species upon irradiation, a property that can be harnessed for photodynamic therapy or used to study cellular stress responses. nih.govresearchgate.net
Q & A
Q. What crystallographic parameters must be reported for quinolinecarboxylate derivatives?
- Methodological Answer :
- CIF files : Deposit with the Cambridge Structural Database (CSD). Include unit cell dimensions, space group, and R-factor (<5% preferred) .
- Hydrogen bonding : Tabulate distances (Å) and angles (°) for C–HO/N interactions critical to crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
